molecular formula C16H12O B1596067 4-(Naphthalen-2-yl)phenol CAS No. 6336-82-9

4-(Naphthalen-2-yl)phenol

Cat. No. B1596067
CAS RN: 6336-82-9
M. Wt: 220.26 g/mol
InChI Key: NIRHUNSXEDESLN-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)phenol , also known as 2-(4-hydroxyphenyl)naphthalene , is an organic compound with the molecular formula C₁₆H₁₂O . It is a derivative of naphthalene, bearing a hydroxyl group at the 4-position of the phenyl ring attached to the naphthalene framework . This compound has drawn attention due to its unique reactivity and potential applications in organic synthesis.


Synthesis Analysis

2-Naphthol , the precursor to 4-(Naphthalen-2-yl)phenol, has been widely utilized in multicomponent reactions for constructing diverse N/O-containing heterocyclic frameworks. These reactions leverage the electron-rich aromatic structure of 2-naphthol, which possesses multiple reactive sites. Researchers have explored its synthetic utility in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, and naphthopyrans .


Molecular Structure Analysis

The molecular formula of 4-(Naphthalen-2-yl)phenol is C₁₆H₁₂O . It consists of a naphthyl (C₁–C₁₀) and a benzene ring (C₁₂–C₁₇) linked through an azomethine double bond (C═N = 1.275 Å) in an E configuration . The compound’s 3D structure reveals its aromatic character and the arrangement of functional groups.


Chemical Reactions Analysis

In chemical reactions, 4-(Naphthalen-2-yl)phenol can participate in nucleophilic aromatic substitution reactions. Concentrations in the 5% to 7% range can dissolve tissue on contact via proteolysis. When injected next to a nerve, phenol produces chemical neurolysis, which is nonselective across nerve fiber size and most prominent on its outer aspect .


Physical And Chemical Properties Analysis

  • Toxicity : Phenol is toxic, with corrosive effects on skin, eyes, and the respiratory tract. Vapors are harmful .

Scientific Research Applications

Synthesis and Structural Analysis

4-(Naphthalen-2-yl)phenol derivatives have been synthesized and analyzed in various studies. For instance, Ulaş (2020) synthesized a related alkylaminophenol compound using the Petasis reaction, highlighting its potential as a biologically active drug due to its high antioxidant value. Structural analysis using techniques like FT-IR, NMR, and UV-Vis spectroscopy was conducted, and the experimental and theoretical values were found to be compatible (Ulaş, 2020).

Applications in Corrosion Inhibition

Elemike et al. (2017) synthesized Schiff base ligands, including a derivative of 4-(Naphthalen-2-yl)phenol, and evaluated their corrosion inhibition potential on mild steel in hydrochloric acid. These compounds showed significant resistance to electron flow across the metal-electrolyte interface, behaving as mixed-type inhibitors (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017).

Fluorescence Spectral Studies

In the field of fluorescence spectroscopy, Ghosh, Rathi, and Arora (2016) examined the interaction of a derivative of 4-(Naphthalen-2-yl)phenol with Bovine Serum Albumin (BSA). They conducted fluorescence spectral data analysis to understand binding constants and modes of quenching, providing insights into the interaction dynamics of these compounds with biological molecules (Ghosh, Rathi, & Arora, 2016).

Photophysical and Catalytic Properties

Li et al. (2018) synthesized naphthalene-based host materials, including derivatives of 4-(Naphthalen-2-yl)phenol, for red phosphorescent OLEDs. These materials showed intensive non-covalent interactions like π⋯π and hydrogen bonding, facilitating carrier transport and migration of excitons (Li, Li, Zhao, Liu, Fung, & Fan, 2018).

Catalytic Hydroxylation and Environmental Applications

Abbo, Titinchi, Prasad, and Chand (2005) explored the use of Schiff base ligands derived from 4-(Naphthalen-2-yl)phenol in forming coordination polymer complexes with iron(III), which exhibited catalytic properties in hydroxylation reactions. These complexes demonstrated potential in environmental applications like water purification (Abbo, Titinchi, Prasad, & Chand, 2005).

Mechanism of Action

The mechanism of action involves the disruption of cellular structures due to phenol’s corrosive properties. It denatures proteins, leading to tissue destruction. In high concentrations, phenol acts as a chemical neurolytic agent, affecting nerve fibers .

Future Directions

Researchers should explore novel multicomponent strategies for utilizing 2-naphthol in green chemistry principles. Further exploitation of 2-naphthol can lead to the rapid synthesis of versatile biologically relevant heterocycles .

: Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions : ChemSpider: 4-(2-Naphthyl)phenol : 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol

properties

IUPAC Name

4-naphthalen-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRHUNSXEDESLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284931
Record name 4-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Naphthalen-2-yl)phenol

CAS RN

6336-82-9
Record name 6336-82-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Naphthalenyl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVS55A8NMM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a mixture of 2-bromonaphthalene (4.0 g, 19.32 mmol), 4-hydroxyphenylboronic acid (2.9 g, 21.24 mmol), potassium phosphate (14.35 g, 67.61 mmol), tricyclohexyl phosphine (542 mg, 1.93 mmol), toluene (80 mL) and water (4 mL) was added palladium acetate (217 mg, 0.965 mmol) under N2. The reaction mixture was heated to 100° C. for 24 h and then cooled to rt. Water was added and the mixture was extracted with EtOAc. The organic layer was separated, washed with water, brine, dried and concentrated to give crude product. Purification by column chromatography using 10% EtOAc in hexane afforded 105 mg of 4-naphthalen-2-yl-phenol. MS (ES) m/z: 220.07 (M) and 219.04 (M−1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
14.35 g
Type
reactant
Reaction Step One
Quantity
542 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
217 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared by reacting 2-(4-methoxyphenyl)naphthalene (1.01 g, 4.31 mmol) with 10 g of pyridinium HCl at 190° C. according to method B to yield 0.84 g (89%) of a white solid: mp 148° C.; 1H NMR (DMSO-d6): δ 6.92 (2H, d, J=8.71 Hz), 7.46-7.53 (2H, m), 7.66 (2H, d, J=8.71 Hz), 7.79 (1H, dd, J=1.78 Hz, J=8.51 Hz), 7.90 (1H, d, J=8.31 Hz), 7.95 (2H, d, J=8.31 Hz), 8.11 (1H, d, J=1.19 Hz), 9.65 (1H, s); MS (ESI) m/z 219 (M−H)−.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
pyridinium HCl
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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